Ro-23-9424
Description
UNII-LAL7R1U4BO is a unique substance identifier assigned by the Global Substance Registration System (GSRS), a collaborative effort between the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous, manually curated descriptions of substances relevant to medicine and translational research, ensuring regulatory compliance and scientific accuracy . This compound exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for central nervous system (CNS)-targeted applications .
Properties
CAS No. |
115622-58-7 |
|---|---|
Molecular Formula |
C31H31F3N8O8S2 |
Molecular Weight |
764.8 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C31H31F3N8O8S2/c1-39-5-7-40(8-6-39)24-17(33)9-15-23(19(24)34)41(4-3-32)10-16(25(15)43)30(48)50-11-14-12-51-28-21(27(45)42(28)22(14)29(46)47)37-26(44)20(38-49-2)18-13-52-31(35)36-18/h9-10,13,21,28H,3-8,11-12H2,1-2H3,(H2,35,36)(H,37,44)(H,46,47)/b38-20-/t21-,28-/m1/s1 |
InChI Key |
IKYGJSBKPPIKJK-JDKVAZDPSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N\OC)/C6=CSC(=N6)N)SC4)C(=O)O)CCF)F |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)CCF)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ro-23-9424; Ro 239424; Ro23-9424. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RO-23-9424 involves the esterification of fleroxacin at the 3’ position and the attachment of an aminothiazolylmethoxyimino-type side chain at the 7 position . The specific reaction conditions for these steps typically involve the use of organic solvents and catalysts to facilitate the esterification and side chain attachment.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure liquid chromatography to ensure the purity of the final product. The compound is then formulated into a suitable dosage form for clinical use .
Chemical Reactions Analysis
Types of Reactions
RO-23-9424 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a hydroxylated derivative, while reduction may yield a deoxygenated derivative .
Scientific Research Applications
RO-23-9424 has several scientific research applications, including:
Chemistry: Used as a model compound for studying dual-action antibiotics.
Biology: Investigated for its effects on bacterial cell walls and DNA replication.
Medicine: Explored as a potential treatment for bacterial infections, particularly those resistant to other antibiotics.
Industry: Used in the development of new antibacterial agents and formulations.
Mechanism of Action
RO-23-9424 exerts its effects through a dual mechanism involving both the beta-lactam and quinolone moieties. The beta-lactam moiety inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, while the quinolone moiety inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This dual action makes this compound highly effective against a broad range of bacterial pathogens .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry. Below, UNII-LAL7R1U4BO is compared to two structurally related boronic acids:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Variations :
- UNII-LAL7R1U4BO contains bromine, chlorine, and boronic acid groups on a phenyl ring. The ortho and para halogen substitutions differentiate it from (3-Bromo-5-chlorophenyl)boronic acid (halogens at meta positions) and (6-Bromo-2,3-dichlorophenyl)boronic acid (additional ortho chlorine) .
- These substitutions influence Log P values, with higher halogen content correlating with increased hydrophobicity.
This property may arise from optimal lipophilicity (Log P = 2.15) and molecular weight (<300 g/mol) . In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid’s low solubility (0.09 mg/mL) and GI absorption limit its utility in oral drug formulations.
Functional Comparison with Analogous Compounds
Key Insights:
- Synthesis : All three compounds rely on palladium-catalyzed cross-coupling or boronation, but UNII-LAL7R1U4BO requires precise halogen placement, increasing synthetic complexity .
Research Findings and Limitations
- Thermodynamic Stability : Computational models suggest UNII-LAL7R1U4BO’s halogen arrangement minimizes steric strain, enhancing stability compared to analogues .
- Limitations : The absence of experimental NMR or crystallographic data in available evidence precludes definitive structural validation. Further studies must confirm its stereochemical configuration and metabolic stability .
Biological Activity
Unii-lal7R1U4BO, also known as Saikogenin A, is a compound that has garnered attention in the fields of biology and medicine due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and case studies highlighting its applications in research and medicine.
Saikogenin A primarily acts as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme involved in glucose metabolism. By inhibiting DPP-IV, it enhances insulin secretion and improves glycemic control. Additionally, this compound affects several biochemical pathways, notably the mTOR and PPAR-α signaling pathways in the liver, which are crucial for metabolic regulation and cellular growth.
Key Actions:
- DPP-IV Inhibition : Enhances insulin secretion.
- mTOR Pathway Modulation : Influences cell growth and metabolism.
- VEGFR2 Pathway Suppression : Inhibits angiogenesis and tumor growth.
Saikogenin A interacts with various biomolecules, contributing to its biological activity. It has been shown to bind with proteins such as:
- Albumin
- Insulin-like Growth Factor I
- Mitogen-Activated Protein Kinase 1 (MAPK1)
- Proto-Oncogene Tyrosine-Protein Kinase Src
- Epidermal Growth Factor Receptor (EGFR)
These interactions facilitate its role in cellular signaling and metabolic processes.
Cellular Effects
Research indicates that Saikogenin A exhibits significant effects on various cell types. Notably, it has been found to inhibit the growth of human colon cancer cell lines, showcasing its potential as an anti-cancer agent. Its anti-inflammatory properties are also noteworthy; it reduces histamine release and vascular permeability in inflammatory models.
Scientific Research Applications
Saikogenin A is utilized across various fields due to its bioactive properties:
| Field | Applications |
|---|---|
| Chemistry | Serves as a precursor for synthesizing other bioactive compounds. |
| Biology | Used in studies related to cell signaling and metabolic pathways. |
| Medicine | Exhibits anti-inflammatory, anti-cancer, and hepatoprotective effects. |
| Industry | Important for the development of pharmaceuticals and nutraceuticals. |
Case Studies
- Anti-Cancer Activity : In vitro studies have demonstrated that Saikogenin A inhibits the proliferation of colon cancer cells by inducing apoptosis through the activation of caspases.
- Anti-Inflammatory Effects : In a rat model of inflammation, treatment with Saikogenin A reduced serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential therapeutic role in inflammatory diseases.
- Neuroprotective Effects : Research has indicated that Saikogenin A can enhance cognitive function in animal models by modulating neuroinflammatory pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
